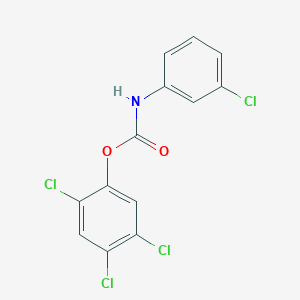
2,4,5-Trichlorophenyl N-(3-chlorophenyl)carbamate
説明
特性
CAS番号 |
99586-20-6 |
|---|---|
分子式 |
C13H7Cl4NO2 |
分子量 |
351.0 g/mol |
IUPAC名 |
(2,4,5-trichlorophenyl) N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C13H7Cl4NO2/c14-7-2-1-3-8(4-7)18-13(19)20-12-6-10(16)9(15)5-11(12)17/h1-6H,(H,18,19) |
InChIキー |
IMABSOXCBKDBFV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)OC2=CC(=C(C=C2Cl)Cl)Cl |
製品の起源 |
United States |
準備方法
The synthesis of 2,4,5-Trichlorophenyl N-(3-chlorophenyl)carbamate typically involves the reaction of 2,4,5-trichlorophenol with 3-chloroaniline in the presence of a carbamoylating agent . The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base such as triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反応の分析
2,4,5-Trichlorophenyl N-(3-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
科学的研究の応用
2,4,5-Trichlorophenyl N-(3-chlorophenyl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: This compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
作用機序
The mechanism of action of 2,4,5-Trichlorophenyl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, leading to changes in cellular signaling pathways .
類似化合物との比較
2,4,5-Trichlorophenyl N-(3-chlorophenyl)carbamate can be compared with other similar compounds, such as:
2,4,5-Trichlorophenyl N-(4-chlorophenyl)carbamate: Similar in structure but with a different position of the chlorine atom on the phenyl ring.
N-(3-Chlorophenyl)-2,4,5-trichlorophenoxyacetamide: Another compound with a similar core structure but different functional groups.
2,4,5-Trichlorophenyl acetate: A related compound with an acetate group instead of a carbamate group.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


